2-Pyridylethylamine dihydrochloride

描述

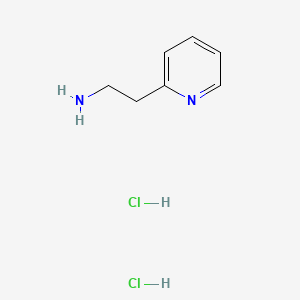

2-Pyridylethylamine dihydrochloride is a chemical compound known for its role as a histamine H1 receptor agonist. It is primarily used in scientific research to study the effects of histamine on various biological systems. The compound has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

2-Pyridylethylamine dihydrochloride can be synthesized through the reaction of 2-pyridylethylamine with hydrochloric acid. The process involves dissolving 2-pyridylethylamine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out at room temperature and the product is obtained by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 2-pyridylethylamine is reacted with hydrochloric acid under controlled conditions. The product is then purified through crystallization and drying to obtain the final compound .

化学反应分析

Nucleophilic Substitution Reactions

The ethylamine side chain participates in nucleophilic reactions, forming amides and ureas:

Example : Reaction with ethyl oxalyl chloride

-

Reactants : 2-Pyridylethylamine + ethyl oxalyl chloride

-

Conditions : Dichloromethane, DIEA, 0°C

-

Product : N-(2,4-dimethylbenzyl)-N'-(2-(pyridin-2-yl)ethyl)oxalamide

Key Data :

| Substrate | Electrophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Pyridylethylamine | Ethyl oxalyl chloride | Oxalamide | 60% | |

| 2-Pyridylethylamine | Acetyl chloride | Acetylated | 95.4% |

Coordination Chemistry

The pyridine nitrogen and amine group enable metal coordination, forming complexes with copper and zinc:

Dicopper(I) Complexes :

-

Ligand : Di-(2-picolyl)amine (derived from 2-pyridylethylamine)

-

Application : Dioxygen-binding studies in biomimetic systems

-

Key Property : Reversible O₂ binding with thermodynamic parameters (ΔH = −50 kJ/mol, ΔS = −120 J/mol·K)

Biological Activity-Driven Reactions

While not traditional chemical reactions, its agonist activity involves binding to histamine H1 receptors:

-

Mechanism : Mimics histamine by activating Gq-coupled pathways, inducing vasoconstriction and bronchoconstriction

-

In Vivo Effect : ED₅₀ = 0.3 mg/kg (sneezing response in guinea pigs)

Stability and Degradation

-

Hydrolysis : Stable in acidic conditions (pH 4–6) but degrades in strong bases due to amine deprotonation

Comparative Reactivity

| Reaction Type | 2-Pyridylethylamine | Phenethylamine |

|---|---|---|

| Nucleophilic Substitution | High (pyridine activation) | Moderate |

| Metal Coordination | Strong (N-donor sites) | Weak |

| Bioactivity | H1 receptor agonist | Monoaminergic |

科学研究应用

2-Pyridylethylamine dihydrochloride is a histamine H1 receptor agonist employed in scientific research for studying histamine receptors and their functions .

Scientific Research Applications

This compound is primarily used as a research tool to investigate histamine H1 receptors. Some specific applications include:

- Receptor Agonist: this compound functions as an agonist of the histamine H1 receptor .

- Vasoconstriction Studies: It has been shown to produce vasoconstriction in vivo .

- In vivo studies: this compound is utilized in in vivo experiments to study the effects of H1 receptor activation . For example, it has been used to examine the role of histamine/H1 receptor signaling in the parafacial region of rats .

- Jaw-closing reflex arc: this compound has been used to investigate the involvement of histaminergic inputs in the jaw-closing reflex arc .

- Melanotan II induced hypothermia: This compound is useful in studying melanotan II induced hypothermia in mice .

- Vascular permeability: It is also used in studies of vascular hyperpermeability .

- Partial Agonist Activity: 2-Pyridylethylamine has partial agonist activity at the H1 receptors expressed in cultured PO/AH neurons .

- Antagonists: Can be used with H1R or H2R antagonists could yield opposite effects .

- Anesthesia: this compound can be used during anesthesia with Isoflurane .

Case Studies

- Histamine/H1 receptor signaling in the parafacial region: In a study, this compound (100 μM) was used to investigate the effects of histamine/H1 receptor signaling in the parafacial region of rats. The exposures were limited to ≤5 min .

- Jaw-closing reflex arc: Bath application of this compound (100 μM) induced a consistent response in the ACSF bath .

作用机制

2-Pyridylethylamine dihydrochloride exerts its effects by binding to histamine H1 receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in various physiological responses. The compound mimics the action of histamine, causing effects such as vasoconstriction and increased collagen content in certain cell types .

相似化合物的比较

2-Pyridylethylamine dihydrochloride is unique due to its specific action on histamine H1 receptors. Similar compounds include:

Betahistine dihydrochloride: Another histamine analog used to treat vertigo.

Meclizine dihydrochloride: An H1 receptor antagonist used for motion sickness and vertigo.

Chlorpheniramine: An H1 receptor antagonist commonly used as an antihistamine

These compounds differ in their receptor targets and therapeutic applications, highlighting the unique role of this compound in scientific research and potential therapeutic uses.

生物活性

2-Pyridylethylamine dihydrochloride, a compound with significant biological activity, primarily acts as a histamine H1 receptor agonist. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 195.09 g/mol |

| Density | 1.025 g/cm³ |

| Boiling Point | 207.9 °C at 760 mmHg |

| Flash Point | 100.6 °C |

This compound functions as an agonist for the histamine H1 receptor (H1R). Activation of this receptor is associated with various physiological responses, including:

- Vasoconstriction : The compound induces vasoconstriction in vivo, which is crucial in regulating blood flow and pressure .

- Collagen Deposition : In vitro studies have shown that it significantly increases collagen content in myofibroblast cultures, indicating its potential role in tissue remodeling and repair .

Antinociceptive Properties

Research indicates that this compound can reduce joint injury induced by formalin in rat models. This effect is mediated through spinal neuropeptide Y (NPY) release, suggesting its potential application in pain management .

Role in Inflammation and Cancer

Histamine's dual roles in inflammation and cancer have been highlighted in studies involving this compound. For instance:

- Chronic Inflammation : In a study involving mice with induced chronic inflammation, administration of histamine-producing Lactobacillus reuteri led to fewer colonic tumors. The use of H1R antagonists suppressed tumorigenesis, while H2R antagonists exacerbated it, indicating a complex interplay between histamine receptors in cancer development .

- Collagen Regulation : The agonist's ability to enhance collagen levels suggests a role in fibrosis and tissue repair processes, which could be beneficial or detrimental depending on the context of its use .

Case Studies

- Formalin-Induced Pain Model :

-

Tumorigenesis in Colorectal Cancer :

- Objective : To evaluate the effects of histamine receptor modulation on tumor development.

- Findings : Mice treated with H1R antagonists showed increased tumor growth, while H2R activation demonstrated protective effects against tumorigenesis, highlighting the therapeutic potential of targeting these pathways .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Pyridylethylamine dihydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves polar solvents (e.g., water or alcohols) and may employ nucleophilic substitution, oxidation, or reduction reactions. For example, reducing agents like sodium borohydride can yield amine derivatives. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products. Post-synthesis purification via recrystallization or chromatography is critical to isolate the dihydrochloride salt. Stability during synthesis should be monitored using techniques like HPLC or NMR . For one-step synthesis, AI-powered tools leveraging databases like Reaxys or PISTACHIO can predict feasible routes .

Q. How does this compound interact with histamine H1 receptors, and what experimental methods validate this interaction?

Methodological Answer: The compound’s dual amine groups enable hydrogen bonding with H1 receptors, enhancing binding affinity. Radioligand displacement assays (e.g., using [³H]-mepyramine) quantify receptor affinity, while functional assays (e.g., GTPγS binding) measure efficacy. Kinetic studies using stopped-flow fluorimetry reveal rapid association/dissociation rates, consistent with its role in transient physiological responses . Contractile response assays in isolated tissues (e.g., guinea pig ileum) can confirm agonist activity by measuring shifts in histamine concentration-response curves .

Q. What safety protocols should be followed when handling this compound given its limited toxicological data?

Methodological Answer: Due to insufficient toxicological studies, adhere to precautionary measures:

- Use respiratory protection (e.g., NIOSH-certified masks) to avoid inhalation .

- Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Conduct experiments in fume hoods with proper ventilation.

- Store in airtight, light-protected containers at 2–8°C . Toxicity screening using in vitro models (e.g., HepG2 cells) is recommended before in vivo studies .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the partial agonist activity of this compound on H1 receptors?

Methodological Answer:

- Preincubation with Modulators: Use 1 mM dithiothreitol (DTT) for 30 minutes to reduce disulfide bonds in receptor preparations, enhancing partial agonist efficacy .

- Concentration-Response Curves: Compare EC₅₀ values in the presence of full agonists (e.g., histamine) to assess intrinsic activity. Parallel leftward shifts indicate allosteric modulation .

- Statistical Modeling: Apply the operational model of agonism to quantify efficacy (τ) and affinity (Kₐ) .

Q. What methodologies are recommended for assessing the stability and degradation products of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Analyze degradation via GC-FID or LC-MS to identify byproducts (e.g., pyridine derivatives) .

- Photostability Testing: Use ICH Q1B guidelines with UV light exposure (320–400 nm) to detect light-sensitive degradation .

- Long-Term Storage: Monitor pH changes in aqueous solutions and use cryopreservation (-80°C) for multi-year stability .

Q. How should contradictory data in binding affinity assays between this compound and other H1 agonists be analyzed?

Methodological Answer:

- Receptor Preparation: Ensure uniformity in receptor sources (e.g., transfected HEK293 vs. native tissues) to avoid variability .

- Ligand Purity: Validate compound purity (>98%) via NMR or mass spectrometry to exclude impurities affecting results .

- Data Normalization: Use reference agonists (e.g., histamine) as internal controls. Apply two-way ANOVA to compare log(EC₅₀) values across studies .

Q. What structural features of this compound contribute to its receptor binding kinetics, and how can these be compared to other histaminergic agents?

Methodological Answer:

- Conformational Flexibility: The pyridyl-ethylamine backbone allows adaptation to receptor active sites, unlike rigid analogs like 2-thiazolylethylamine. Molecular dynamics simulations can map binding poses .

- Hydrogen Bonding: The primary amine forms salt bridges with Glu179 in H1 receptors, while the pyridyl nitrogen interacts with Asp107. Compare with 2-methylhistamine using mutagenesis studies .

- Lipophilicity: LogP values (experimentally determined via shake-flask method) correlate with membrane permeability. Higher lipophilicity than histamine explains faster cellular uptake .

属性

IUPAC Name |

2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIFKSYYILNJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2706-56-1 (Parent) | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70187079 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-39-3 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。